MirabegronN-Carbamoylglucuronide
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Overview
Description
Mirabegron N-carbamoylglucuronide is a metabolite of Mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation process, where Mirabegron undergoes conjugation with glucuronic acid. The chemical formula for Mirabegron N-carbamoylglucuronide is C28H32N4O10S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mirabegron N-carbamoylglucuronide involves the glucuronidation of Mirabegron. This process typically occurs in the liver, where enzymes such as uridine 5’-diphosphate-glucuronosyltransferases (UGTs) catalyze the reaction. The specific UGT isoforms responsible for this glucuronidation are UGT1A3 and UGT1A8 .
Industrial Production Methods
Industrial production of Mirabegron N-carbamoylglucuronide is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of Mirabegron itself involves several steps, including the use of intermediates such as ®-styrene epoxide and 2-(4-nitrophenyl)ethanamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:
Glucuronidation: The primary reaction forming this compound from Mirabegron.
Hydrolysis: Potential breakdown of the glucuronide conjugate back to Mirabegron and glucuronic acid.
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of uridine 5’-diphosphate-glucuronic acid.
Hydrolysis: Can occur under acidic or basic conditions, often facilitated by enzymes such as beta-glucuronidase.
Major Products Formed
From Glucuronidation: Mirabegron N-carbamoylglucuronide.
From Hydrolysis: Mirabegron and glucuronic acid.
Scientific Research Applications
Mirabegron N-carbamoylglucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its formation and excretion are important for understanding the overall pharmacological profile of Mirabegron. Research applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mirabegron.
Drug Metabolism: Investigating the role of UGT enzymes in drug metabolism.
Toxicology: Assessing the safety and potential side effects of Mirabegron and its metabolites.
Mechanism of Action
Mirabegron N-carbamoylglucuronide itself does not have a direct pharmacological action. Instead, it is a metabolite formed from Mirabegron, which acts as a beta-3 adrenergic receptor agonist. Mirabegron activates beta-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases bladder capacity and alleviates symptoms of overactive bladder .
Comparison with Similar Compounds
Similar Compounds
Mirabegron O-glucuronide: Another glucuronide metabolite of Mirabegron.
Mirabegron N-glucuronide: A different glucuronide conjugate of Mirabegron.
Uniqueness
Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pathway involving UGT1A3 and UGT1A8. This distinguishes it from other glucuronide metabolites of Mirabegron, which may involve different UGT isoforms .
Properties
Molecular Formula |
C28H32N4O10S |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2-hydroxy-2-phenylethyl)carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39) |
InChI Key |
IJLOKJZIHTWZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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